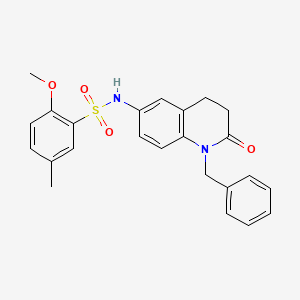

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-8-12-22(30-2)23(14-17)31(28,29)25-20-10-11-21-19(15-20)9-13-24(27)26(21)16-18-6-4-3-5-7-18/h3-8,10-12,14-15,25H,9,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXDRCFIWFJKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.

Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies indicated that derivatives of sulfonamides can inhibit bacterial growth effectively. A notable case study involved the evaluation of a related compound's Minimum Inhibitory Concentration (MIC) against Escherichia coli, which showed promising results at concentrations as low as 50 mg/mL .

Anticancer Properties

The quinoline core of the compound is associated with anticancer activity. A study highlighted that derivatives containing the tetrahydroquinoline structure displayed potent antiproliferative effects against various cancer cell lines. Specifically, compounds synthesized through palladium-catalyzed reactions demonstrated enhanced binding affinities to cancer-related targets, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, sulfonamides are known to act as inhibitors of carbonic anhydrases and other enzymes critical for cellular function. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of sulfonamide derivatives were tested against various bacterial strains. The results indicated that compounds structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide exhibited significant zones of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential utility in treating bacterial infections .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of tetrahydroquinoline derivatives. The research revealed that compounds with similar structures induced apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The findings suggest that this compound could be further explored for its anticancer properties .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the quinoline core and sulfonamide moiety suggests potential interactions with proteins and other biomolecules, leading to modulation of their activity or function.

Comparison with Similar Compounds

Similar Compounds

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to the presence of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interactions with molecular targets compared to similar compounds.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O3S |

| Molecular Weight | 420.5 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

- DNA Intercalation : Its quinoline core allows potential intercalation with DNA, which could inhibit replication and transcription processes.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria.

Case Study : In a study evaluating antibacterial activity, this compound demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings : A recent study highlighted that derivatives of this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations reveal that the compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study : An experimental model demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.